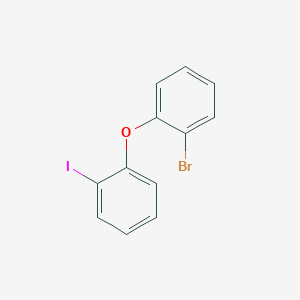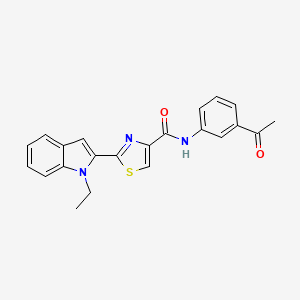
(S)-4-(iodomethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(iodomethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(iodomethyl)oxazolidin-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of (S)-4-(hydroxymethyl)oxazolidin-2-one with iodine and a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The iodination proceeds smoothly, yielding this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(iodomethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of oxazolidinone N-oxides.
Reduction: Formation of reduced oxazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(iodomethyl)oxazolidin-2-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of new pharmaceuticals, particularly antibiotics.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (S)-4-(iodomethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(hydroxymethyl)oxazolidin-2-one
- (S)-4-(chloromethyl)oxazolidin-2-one
- (S)-4-(bromomethyl)oxazolidin-2-one
Uniqueness
(S)-4-(iodomethyl)oxazolidin-2-one is unique due to the presence of the iodine atom, which can be easily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. The iodine atom also imparts distinct reactivity compared to other halogenated oxazolidinones, such as the chloro- or bromo- derivatives .
Eigenschaften
Molekularformel |
C4H6INO2 |
|---|---|
Molekulargewicht |
227.00 g/mol |
IUPAC-Name |
(4S)-4-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
InChI-Schlüssel |
GSGUMEIFDXIUBW-GSVOUGTGSA-N |
Isomerische SMILES |
C1[C@H](NC(=O)O1)CI |
Kanonische SMILES |
C1C(NC(=O)O1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)


![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)

![2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)
![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
